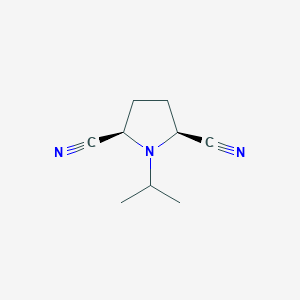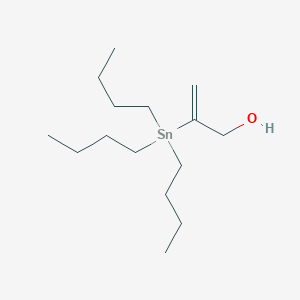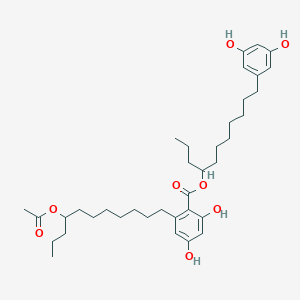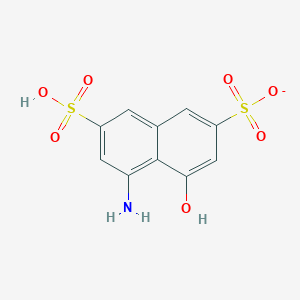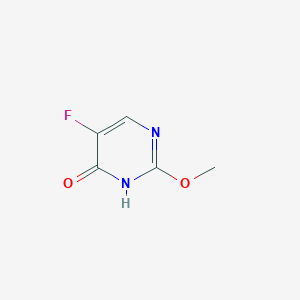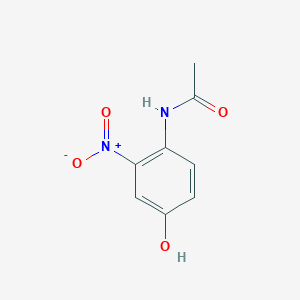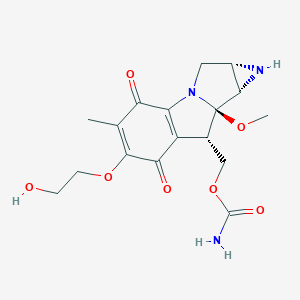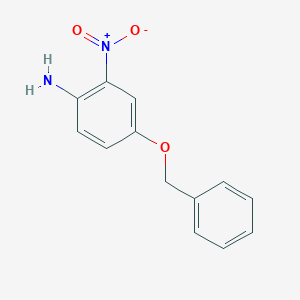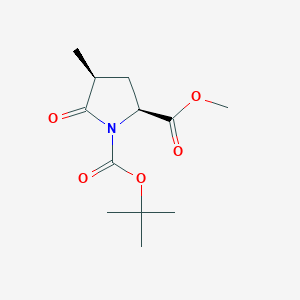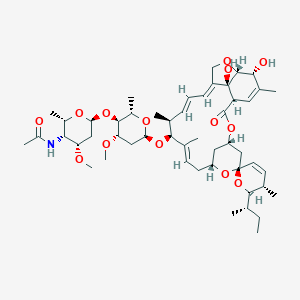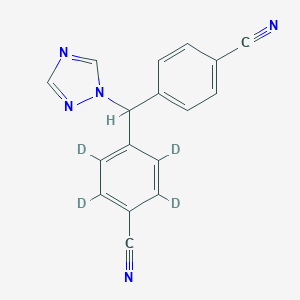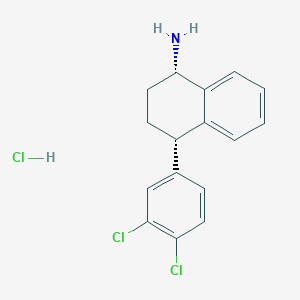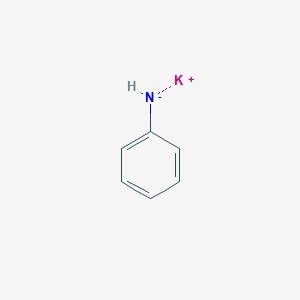
Monopotassium phenylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopotassium phenylamide, also known as potassium benzamide, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzamide and is commonly used as a reagent in organic synthesis. The chemical formula of monopotassium phenylamide is C7H6NNaO.
Mécanisme D'action
The mechanism of action of monoMonopotassium phenylamide phenylamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of amides.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of monoMonopotassium phenylamide phenylamide. However, it has been reported to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using monoMonopotassium phenylamide phenylamide in laboratory experiments is its ability to act as a nucleophile in organic reactions. This makes it a valuable reagent in organic synthesis. However, one of the limitations of using this compound is its potential toxicity, which can be harmful to laboratory personnel.
Orientations Futures
There are several future directions for research involving monoMonopotassium phenylamide phenylamide. One area of research could focus on the development of new synthetic routes for the compound. Another area of research could focus on its potential use as a therapeutic agent in the treatment of fungal and bacterial infections.
In conclusion, monoMonopotassium phenylamide phenylamide is a valuable reagent in organic synthesis and has several potential applications in scientific research. While there is limited information available on its biochemical and physiological effects, it has been reported to have antifungal and antibacterial properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of monoMonopotassium phenylamide phenylamide can be achieved through the reaction of benzamide with Monopotassium phenylamide hydroxide in ethanol. The reaction results in the formation of monoMonopotassium phenylamide phenylamide and water. The reaction can be represented by the following equation:
C6H5CONH2 + KOH → C6H5CONK + H2O
Applications De Recherche Scientifique
MonoMonopotassium phenylamide phenylamide has been used in various scientific research applications. It has been used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. It has also been used in the synthesis of heterocyclic compounds.
Propriétés
Numéro CAS |
19642-99-0 |
|---|---|
Nom du produit |
Monopotassium phenylamide |
Formule moléculaire |
C6H6KN |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
potassium;phenylazanide |
InChI |
InChI=1S/C6H6N.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q-1;+1 |
Clé InChI |
BNETZTBHCSTBKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[NH-].[K+] |
SMILES canonique |
C1=CC=C(C=C1)[NH-].[K+] |
Autres numéros CAS |
19642-99-0 |
Synonymes |
monopotassium phenylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



